molecular formula C18H11N5O2S B12638163 2-Pyrimidinecarbonitrile, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-

2-Pyrimidinecarbonitrile, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-

Cat. No.: B12638163
M. Wt: 361.4 g/mol
InChI Key: DHPDDLLICUVLBG-UHFFFAOYSA-N
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Description

2-Pyrimidinecarbonitrile, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidinecarbonitrile core and a phenylsulfonyl-substituted pyrrolo[2,3-b]pyridine moiety

Preparation Methods

The synthesis of 2-Pyrimidinecarbonitrile, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinecarbonitrile Core: This can be achieved through the reaction of appropriate nitriles with pyrimidine derivatives under controlled conditions.

    Introduction of the Pyrrolo[2,3-b]pyridine Moiety: This step involves the cyclization of suitable precursors to form the pyrrolo[2,3-b]pyridine ring system.

    Phenylsulfonyl Substitution:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

2-Pyrimidinecarbonitrile, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Pyrimidinecarbonitrile, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: This compound has potential as a biochemical probe for studying enzyme functions and interactions.

    Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It can be used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Pyrimidinecarbonitrile, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar compounds include other pyrimidinecarbonitrile derivatives and phenylsulfonyl-substituted heterocycles. Compared to these compounds, 2-Pyrimidinecarbonitrile, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Some similar compounds include:

  • **2-Pyrimidinecarbonitrile, 4-[1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-
  • **2-Pyrimidinecarbonitrile, 4-[1-(ethylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-
  • **2-Pyrimidinecarbonitrile, 4-[1-(propylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-

These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.

Properties

Molecular Formula

C18H11N5O2S

Molecular Weight

361.4 g/mol

IUPAC Name

4-[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-3-yl]pyrimidine-2-carbonitrile

InChI

InChI=1S/C18H11N5O2S/c19-11-17-20-10-8-16(22-17)15-12-23(18-14(15)7-4-9-21-18)26(24,25)13-5-2-1-3-6-13/h1-10,12H

InChI Key

DHPDDLLICUVLBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)C4=NC(=NC=C4)C#N

Origin of Product

United States

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